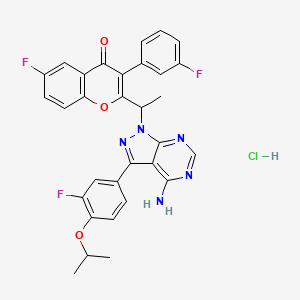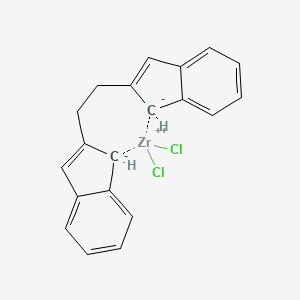
Dichloro(rac-ethylenebis(indenyl))zirconium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) is an organometallic compound with the molecular formula C20H16Cl2Zr. It is a yellow to gold powder that is primarily used as a catalyst in various chemical reactions. This compound is part of the metallocene family, which are known for their unique sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl anions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) can be synthesized by reacting zirconium tetrachloride with rac-ethylenebis(indenyl) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other purification techniques to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of Dichloro(rac-ethylenebis(indenyl))zirconium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other ligands.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.
Reduction Reactions: It can be reduced to form different zirconium complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, which replace the chlorine atoms.
Polymerization Reactions: Conditions typically involve the presence of a co-catalyst such as methylaluminoxane (MAO) and an inert atmosphere.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
Substitution Reactions: The major products are substituted zirconium complexes.
Polymerization Reactions: The major products are high molecular weight polymers.
Reduction Reactions: The major products are reduced zirconium species.
Wissenschaftliche Forschungsanwendungen
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism by which Dichloro(rac-ethylenebis(indenyl))zirconium(IV) exerts its effects involves the activation of olefins through coordination to the zirconium center. This coordination facilitates the insertion of the olefin into the zirconium-carbon bond, leading to polymerization. The molecular targets include the olefinic double bonds, and the pathways involved are primarily coordination and insertion mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro(ethylenebis(indenyl))zirconium(IV)
- Dichloro(ethylenebis(indenyl))hafnium(IV)
- Dichloro(ethylenebis(indenyl))titanium(IV)
Uniqueness
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) is unique due to its specific ligand structure, which provides distinct catalytic properties compared to its hafnium and titanium analogs. Its ability to produce high molecular weight polymers with specific properties makes it particularly valuable in industrial applications .
Eigenschaften
Molekularformel |
C20H16Cl2Zr |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
dichlorozirconium(2+);2-[2-(1H-inden-1-id-2-yl)ethyl]-1H-inden-1-ide |
InChI |
InChI=1S/C20H16.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h1-8,11-14H,9-10H2;2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
VWCJVAVTOAEQQI-UHFFFAOYSA-L |
Kanonische SMILES |
[CH-]1C2=CC=CC=C2C=C1CCC3=CC4=CC=CC=C4[CH-]3.Cl[Zr+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)
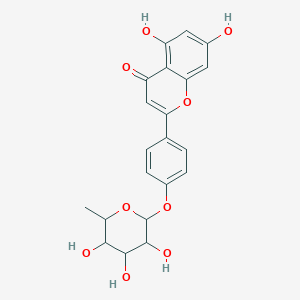
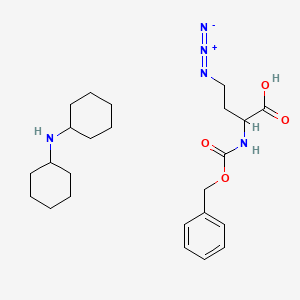
![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)
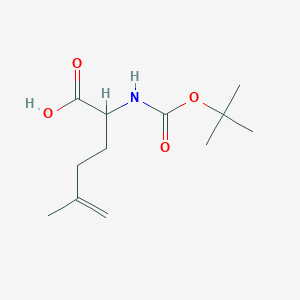
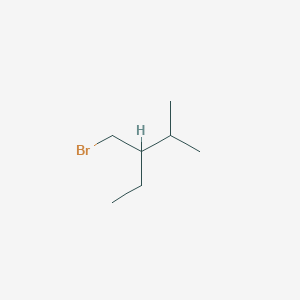
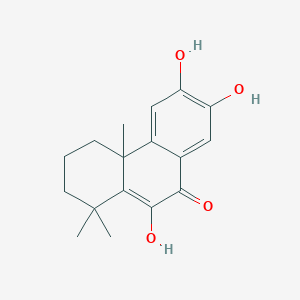
![(10a-Methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate](/img/structure/B12321172.png)
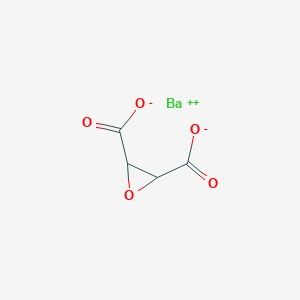

![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)
